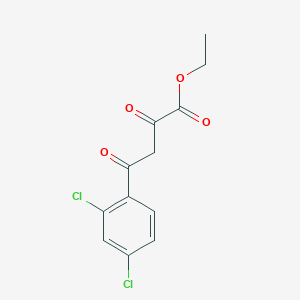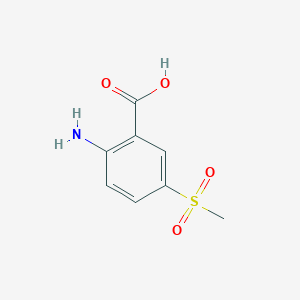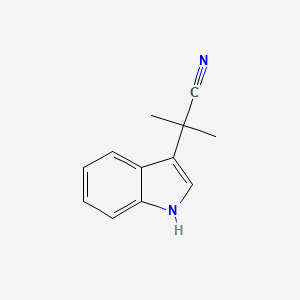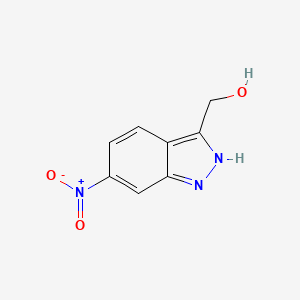
3,4-Dibromo-6-(trifluoromethyl)-1H-indazole
Descripción general
Descripción
Indazoles are a type of organic compound that contain a pyrazole ring fused to a benzene ring. The “3,4-Dibromo-6-(trifluoromethyl)” part of the name suggests that the indazole ring has bromine atoms at the 3rd and 4th positions and a trifluoromethyl group at the 6th position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indazole ring, which is aromatic and thus contributes to the compound’s stability. The bromine atoms are likely to be bulky and could influence the compound’s reactivity and interactions with other molecules. The trifluoromethyl group is electron-withdrawing, which could also affect the compound’s chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of bromine atoms and a trifluoromethyl group could affect its polarity, solubility, density, boiling point, and melting point .Aplicaciones Científicas De Investigación
Structural Analysis and Supramolecular Interactions
The study by Teichert et al. (2007) delves into the structure of fluorinated indazoles, including 3-methyl, 3-trifluoromethyl, and 3-trifluoromethyl-4,5,6,7-tetrafluoroindazoles, using X-ray crystallography and multinuclear magnetic resonance spectroscopy. The research highlights how these compounds, as 1H-tautomers, form different supramolecular structures, such as hydrogen-bonded dimers and catemers, depending on their specific substitutions. This structural versatility is significant for understanding the molecular interactions and potential applications of these compounds in designing materials with specific properties (Teichert et al., 2007).
Applications in Coordination Chemistry and Anion Recognition
The work by Schulze and Schubert (2014) reviews the supramolecular interactions of 1,2,3-triazoles, noting their utility in coordination chemistry and anion recognition due to their polarized carbon atom and various nitrogen coordination modes. This suggests potential applications for 3,4-Dibromo-6-(trifluoromethyl)-1H-indazole derivatives in creating complex structures for capturing anions, which could be useful in environmental remediation or selective sensor applications (Schulze & Schubert, 2014).
Bioisostere Applications in Drug Design
According to Bonandi et al. (2017), 1,2,3-triazole rings, due to their structural similarity to different functional groups, can serve as bioisosteres in the design of drug analogs. This points towards the potential utility of this compound in medicinal chemistry, where its core structure could be leveraged to mimic other bioactive molecules, contributing to the development of new therapeutics with improved efficacy and reduced side effects (Bonandi et al., 2017).
Antimicrobial Activity
Yakaiah et al. (2008) synthesized indazole regioisomers with antibacterial and antifungal activities, demonstrating the potential of indazole derivatives in developing new antimicrobial agents. Though the focus was on different indazole derivatives, this suggests that this compound could also be explored for its antimicrobial properties, pending further research (Yakaiah et al., 2008).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3,4-dibromo-6-(trifluoromethyl)-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Br2F3N2/c9-4-1-3(8(11,12)13)2-5-6(4)7(10)15-14-5/h1-2H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUKZFRFMRMFJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)Br)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Br2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646799 | |
| Record name | 3,4-Dibromo-6-(trifluoromethyl)-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000342-43-7 | |
| Record name | 3,4-Dibromo-6-(trifluoromethyl)-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{4-[2-(2-Hydroxyethoxy)ethoxy]phenoxy}ethan-1-ol](/img/structure/B1604188.png)

![Calcium;5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate;5-(methylamino)-2-[[(2S,3R,5R,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate](/img/no-structure.png)



![(2'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1604195.png)






